molecular formula C11H12O2 B13600371 1-(3-Ethoxyphenyl)prop-2-en-1-one

1-(3-Ethoxyphenyl)prop-2-en-1-one

Cat. No.: B13600371
M. Wt: 176.21 g/mol
InChI Key: OEDVWHSJYFNAMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure includes a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 3-position and a propenone moiety. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . The ethoxy substituent is an electron-donating group, influencing the compound’s electronic profile, solubility, and intermolecular interactions.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

1-(3-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H12O2/c1-3-11(12)9-6-5-7-10(8-9)13-4-2/h3,5-8H,1,4H2,2H3

InChI Key

OEDVWHSJYFNAMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Ethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 3-ethoxybenzaldehyde and acetone as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Ethoxyphenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiols in proteins. This can lead to the modulation of protein function and the induction of cellular responses such as apoptosis or oxidative stress.

Comparison with Similar Compounds

Structural Comparison

Chalcones differ primarily in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituent Positions Key Features Reference
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one 4-OCH₃, para-tolyl Electron-donating methoxy enhances solubility; methyl group increases lipophilicity.
(E)-1-(2-Hydroxy-3,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 2-OH, 3,4,6-OCH₃; 3-NO₂ Nitro group (electron-withdrawing) enhances antibacterial activity.
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-NH₂, 4-OCH₃ Amino group enables electrostatic interactions, showing 50% antimalarial inhibition.
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-OCH₂CH₃, 3-F Fluorine (electron-withdrawing) and ethoxy modulate electronic properties.
(E)-1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one 3-Cl, 2,6-OH, 4-OCH₃; 3-NO₂ Chloro and nitro groups enhance cytotoxicity in anticancer studies.

Key Observations :

  • Substituent Position: Ethoxy at the 3-position (target compound) vs.
Physicochemical Properties

Data from analogous compounds highlight trends:

Compound Melting Point (°C) Yield (%) Molecular Weight Solubility (Polarity) Reference
(E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Not reported 70 388.4 High (polar groups)
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Not reported Not given 269.3 Moderate (NH₂, OCH₃)
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one Not reported Not given 270.3 Moderate (ethoxy, F)

Key Observations :

  • Polar substituents (e.g., -OH, -NH₂) improve aqueous solubility but may reduce cell membrane penetration .

Key Observations :

  • Nitro and chloro substituents correlate with enhanced cytotoxicity, likely due to electron-withdrawing effects stabilizing reactive intermediates .
  • Ethoxy groups may improve pharmacokinetic profiles by balancing lipophilicity and metabolic stability compared to methoxy .
Spectroscopic and Computational Data
  • NMR: Chalcones with methoxy/ethoxy substituents show distinct aromatic proton shifts (δ 6.5–8.0 ppm) and α,β-unsaturated ketone signals (δ 7.5–8.5 ppm for enone protons) .
  • DFT Studies: Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) lower LUMO energy, enhancing charge-transfer interactions critical for nonlinear optical (NLO) properties .

Biological Activity

1-(3-Ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is part of a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, particularly its anti-inflammatory, antimicrobial, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

Chalcones are characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The specific compound this compound features an ethoxy group at the 3-position of one phenyl ring, which influences its biological activity.

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study highlighted its ability to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages. The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner. Furthermore, it reduced the expression of cyclooxygenase-2 (COX-2) and iNOS mRNA levels, indicating a potential mechanism through which it exerts its anti-inflammatory effects via the NF-κB signaling pathway .

Antimicrobial Activity

Chalcones, including this compound, have been studied for their antimicrobial properties. They have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have indicated that chalcone derivatives can modulate antibiotic action against resistant strains of Staphylococcus aureus by enhancing the efficacy of existing antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Chalcones

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
IBCS. aureus6.25 μM25 μM
IBC-2P. aeruginosa12.5 μM50 μM
IBC-3E. coli25 μM100 μM

Anticancer Activity

Chalcones are recognized for their anticancer properties as well. They have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of cell proliferation. Research indicates that chalcone derivatives can target multiple pathways involved in cancer progression, making them promising candidates for drug development .

Case Studies

Several studies have provided insights into the pharmacological potential of chalcones:

  • Inflammation Model Study : In an experimental model using LPS-stimulated macrophages, treatment with this compound resulted in a significant decrease in inflammatory markers and improved survival rates in treated mice compared to controls .
  • Antibiotic Synergy Study : A study on antibiotic-resistant strains demonstrated that the incorporation of chalcone derivatives enhanced the effectiveness of common antibiotics against resistant bacteria, suggesting their role as adjunctive therapies in treating infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Ethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

  • The compound is typically synthesized via Claisen-Schmidt condensation between 3-ethoxyacetophenone and an appropriate aldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and molar ratios (1:1.2 ketone:aldehyde). Monitoring via TLC or HPLC ensures reaction completion. Crystallization from ethanol or methanol yields pure product .
  • Example Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature70–75°CMaximizes rate
Base Concentration10–15% NaOHPrevents side reactions
SolventEthanol/Water (3:1)Enhances purity

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • 1H NMR : Expect signals for the α,β-unsaturated ketone (δ 7.5–8.0 ppm, olefinic protons as doublets with J ≈ 15–16 Hz) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2). Aromatic protons appear as multiplet peaks in δ 6.8–7.4 ppm .
  • IR : Strong absorption bands for C=O (1680–1700 cm⁻¹) and conjugated C=C (1600–1620 cm⁻¹). Ether C-O stretches appear at 1200–1250 cm⁻¹ .

Q. What are common functionalization strategies for modifying the prop-2-en-1-one scaffold?

  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the enone to a saturated ketone.
  • Oxidation : Ozonolysis cleaves the double bond to yield carboxylic acid derivatives.
  • Electrophilic substitution : Bromination or nitration targets the aromatic ring, guided by the ethoxy group’s directing effects .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular configuration and intermolecular interactions?

  • SC-XRD confirms the E-configuration of the α,β-unsaturated ketone and quantifies bond lengths/angles (e.g., C=O ~1.22 Å, C=C ~1.34 Å). Hydrogen-bonding networks (e.g., C–H···O interactions) and π-π stacking distances (3.5–4.0 Å) can be analyzed using software like Mercury .
  • Example XRD Parameters (from analogous structures):

ParameterValue
Space groupOrthorhombic (Pbcn)
Unit cell (Å)a=13.84, b=16.52, c=19.47
R-factor<0.05

Q. What computational methods (e.g., DFT) are used to correlate experimental data with electronic properties?

  • Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts UV-Vis spectra (λmax ~300–350 nm for enones) and frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV). Theoretical IR and NMR shifts show <5% deviation from experimental data .

Q. How do substituents on the phenyl ring influence biological activity (e.g., antimicrobial)?

  • Electron-withdrawing groups (e.g., Cl, Br) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. For example, halogenated analogs exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism and solvent inclusion are common. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) improves crystal quality. Thermal analysis (DSC/TGA) identifies stable polymorphs .

Methodological Notes

  • Crystallography Tools : Use SHELXL for refinement and Mercury for void analysis/packing visualization .
  • Data Validation : Cross-check spectroscopic data with databases (e.g., CCDC, PubChem) to avoid misassignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.